Ethyl 3-hydroxy-3-(p-tolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derivative that features a hydroxy group and a p-tolyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-3-(p-tolyl)propanoate can be synthesized through several methods. One common route involves the esterification of 3-hydroxy-3-(p-tolyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-3-(p-tolyl)propanoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Ethyl 3-oxo-3-(p-tolyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(p-tolyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-hydroxy-3-(p-tolyl)propanoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(p-tolyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-(p-tolyl)propanoate: This compound is an oxidized form of this compound and lacks the hydroxy group.
Ethyl 3-(p-tolyl)propanoate: This compound lacks the hydroxy group and has different reactivity and applications.
Ethyl 3-hydroxy-3-phenylpropanoate: This compound has a phenyl group instead of a p-tolyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
YGCZMODLNTWXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.